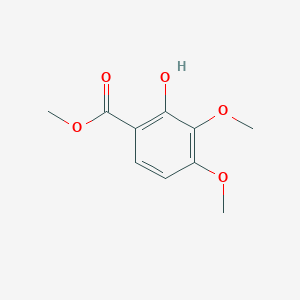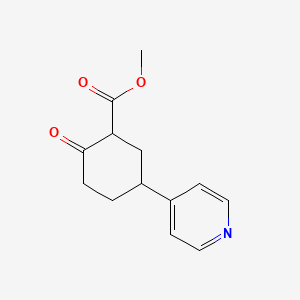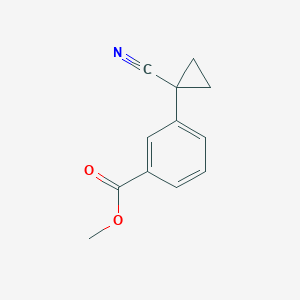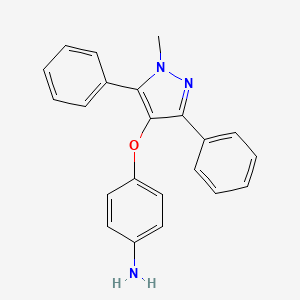![molecular formula C12H17N3O2 B8685032 6-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylic acid](/img/structure/B8685032.png)
6-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylic acid
Vue d'ensemble
Description
6-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylic acid is a compound that features a piperazine ring attached to a pyridine carboxylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylic acid typically involves the reaction of 4-methylpiperazine with a pyridine carboxylic acid derivative. One common method involves the use of an acyl chloride intermediate, which reacts with 4-methylpiperazine in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The piperazine ring can be oxidized to form N-oxides.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Halogenated or nitrated pyridine derivatives.
Applications De Recherche Scientifique
6-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 6-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The piperazine ring can enhance the compound’s binding affinity to its target, while the pyridine carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imatinib: Contains a piperazine ring and is used as a tyrosine kinase inhibitor for cancer treatment.
LQFM182: A piperazine derivative with anti-inflammatory properties.
Uniqueness
6-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylic acid is unique due to its specific combination of a piperazine ring and a pyridine carboxylic acid moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H17N3O2 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
6-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H17N3O2/c1-14-5-7-15(8-6-14)9-10-3-2-4-11(13-10)12(16)17/h2-4H,5-9H2,1H3,(H,16,17) |
Clé InChI |
PFCNCXUFRWZONM-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CC2=NC(=CC=C2)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Bromo-phenyl)-2,5-dihydro-3H-imidazo[2,1-a]isoindol-5-ol](/img/structure/B8684960.png)



![2-[4-(2-Ethoxyethyl)-2-methylphenoxy]ethan-1-amine](/img/structure/B8684991.png)
![2-{4-[(Butan-2-yl)oxy]phenoxy}propan-1-ol](/img/structure/B8684994.png)



![6-Chloro-8-isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-ylamine](/img/structure/B8685037.png)
![Imidazo[1,2-b][1,2,4]triazine-6-carbaldehyde](/img/structure/B8685039.png)
![N-[3-(dimethylamino)propyl]hexadecan-1-amide](/img/structure/B8685042.png)
